molecular formula C12H13N3 B13872298 N-[(3-aminophenyl)methyl]pyridin-2-amine

N-[(3-aminophenyl)methyl]pyridin-2-amine

Cat. No.: B13872298
M. Wt: 199.25 g/mol
InChI Key: KDGCQZXVWPDMMR-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]pyridin-2-amine is an organic compound that features a pyridine ring substituted with an aminomethyl group at the 2-position and an aminophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminophenyl)methyl]pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 3-aminobenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminophenyl)methyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[(3-aminophenyl)methyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-aminophenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-aminophenyl)methyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and an aminophenyl group on the pyridine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H13N3/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h1-8H,9,13H2,(H,14,15)

InChI Key

KDGCQZXVWPDMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC(=CC=C2)N

Origin of Product

United States

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